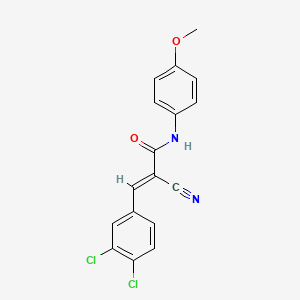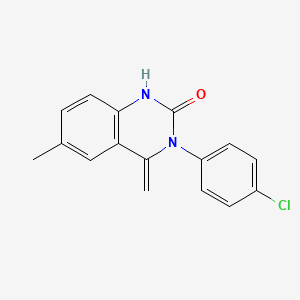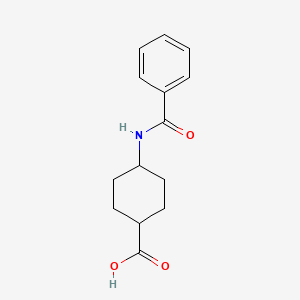
3-cyclopentyl-N-(2-ethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(2-ethylphenyl)propanamide, also known as CX717, is a compound that belongs to the ampakine family. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. CX717 has been shown to enhance cognitive function and has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
3-cyclopentyl-N-(2-ethylphenyl)propanamide modulates the activity of AMPA receptors by increasing the response of the receptor to glutamate, the main excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. This increased synaptic plasticity is thought to underlie the cognitive-enhancing effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-ethylphenyl)propanamide has been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory processes. 3-cyclopentyl-N-(2-ethylphenyl)propanamide also increases the release of dopamine, a neurotransmitter that is involved in reward and motivation. These effects on neurotransmitter release are thought to contribute to the cognitive-enhancing effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-cyclopentyl-N-(2-ethylphenyl)propanamide is that it has been extensively studied in animal models and has shown promising results in enhancing cognitive function. However, one limitation is that the mechanism of action of 3-cyclopentyl-N-(2-ethylphenyl)propanamide is not fully understood, and further research is needed to elucidate its effects on synaptic plasticity and neurotransmitter release.
Orientations Futures
There are several potential future directions for research on 3-cyclopentyl-N-(2-ethylphenyl)propanamide. One area of research could focus on the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research could focus on the use of 3-cyclopentyl-N-(2-ethylphenyl)propanamide in combination with other drugs to enhance its cognitive-enhancing effects. Finally, further research is needed to investigate the long-term effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide on cognitive function and to determine its potential therapeutic applications in the treatment of cognitive disorders.
Méthodes De Synthèse
3-cyclopentyl-N-(2-ethylphenyl)propanamide can be synthesized by reacting 2-ethylphenylacetonitrile with cyclopentylmagnesium bromide to form 3-cyclopentyl-2-ethylphenylpropionitrile. This intermediate can then be reduced with lithium aluminum hydride to obtain 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
Applications De Recherche Scientifique
3-cyclopentyl-N-(2-ethylphenyl)propanamide has been extensively studied in animal models and has shown promising results in enhancing cognitive function. In a study conducted on rats, 3-cyclopentyl-N-(2-ethylphenyl)propanamide was found to improve memory retention and spatial learning. In another study, 3-cyclopentyl-N-(2-ethylphenyl)propanamide was shown to improve attention and working memory in monkeys. These findings suggest that 3-cyclopentyl-N-(2-ethylphenyl)propanamide has potential therapeutic applications in the treatment of cognitive disorders.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-14-9-5-6-10-15(14)17-16(18)12-11-13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZDGEMHXDKOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5789887.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)


![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)

![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)
